molecular formula C13H10F2N2O4S B301637 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B301637
M. Wt: 328.29 g/mol
InChI Key: KECKNLGAEAWVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DFP-10917, is a novel small molecule that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.

Mechanism of Action

5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its anticancer effects by targeting the mitotic checkpoint kinase Mps1. This kinase plays a critical role in the regulation of cell division and is overexpressed in many types of cancer cells. 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione binds to Mps1 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis. In addition, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to enhance the efficacy of other anticancer drugs when used in combination.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its specificity for Mps1, which makes it a valuable tool for studying the role of this kinase in cancer biology. However, like many small molecules, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has limitations in terms of its bioavailability and stability, which can affect its efficacy in vivo.

Future Directions

Future research on 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could explore its potential as a therapeutic agent for cancer treatment. This could involve further preclinical studies to optimize its efficacy and safety, as well as clinical trials to evaluate its effectiveness in humans. In addition, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could be used as a tool to study the role of Mps1 in cancer biology and to identify new targets for cancer therapy.

Synthesis Methods

The synthesis of 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves a multistep process that starts with the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiourea to form the intermediate product. This intermediate is then treated with acetic anhydride and acetic acid to yield the final product, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Scientific Research Applications

5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its anticancer properties. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated that 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can inhibit tumor growth in animal models.

properties

Product Name

5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C13H10F2N2O4S

Molecular Weight

328.29 g/mol

IUPAC Name

5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H10F2N2O4S/c1-20-9-5-6(2-3-8(9)21-12(14)15)4-7-10(18)16-13(22)17-11(7)19/h2-5,12H,1H3,(H2,16,17,18,19,22)

InChI Key

KECKNLGAEAWVDM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC(F)F

Origin of Product

United States

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